4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

Suzuki–Miyaura cross-coupling protodeboronation kinetics fluorinated aryl boronate stability

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide (CAS 1412905-42-0; synonym: 5-carbamoyl-2-fluorobenzeneboronic acid pinacol ester) is a fluorinated aryl boronate ester building block. It incorporates a 4-fluoro substituent on a benzamide core and a pinacol-protected boronic ester at the 3-position, yielding the molecular formula C₁₃H₁₇BFNO₃ (MW 265.09 g/mol).

Molecular Formula C13H17BFNO3
Molecular Weight 265.09 g/mol
CAS No. 1412905-42-0
Cat. No. B1409408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide
CAS1412905-42-0
Molecular FormulaC13H17BFNO3
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)F
InChIInChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H2,16,17)
InChIKeyRBEAFMIZDXOHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide (CAS 1412905-42-0) — Chemical Identity and Procurement Baseline


4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide (CAS 1412905-42-0; synonym: 5-carbamoyl-2-fluorobenzeneboronic acid pinacol ester) is a fluorinated aryl boronate ester building block [1]. It incorporates a 4-fluoro substituent on a benzamide core and a pinacol-protected boronic ester at the 3-position, yielding the molecular formula C₁₃H₁₇BFNO₃ (MW 265.09 g/mol) . The compound is commercially supplied as a solid at ≥96% purity (Thermo Scientific Chemicals) or 95% purity (AchemBlock) . Its dual carboxamide–boronate functionality enables direct elaboration via Suzuki–Miyaura cross-coupling in medicinal chemistry and materials science programmes, obviating the need for protecting-group manipulation or late-stage functionalisation. Procurement from Thermo Scientific (Alfa Aesar portfolio) carries the MDL identifier MFCD18730404, ensuring single-substance traceability .

Why Simple Substitution by Regioisomeric or Non‑Fluorinated Analogs Is Not Viable for 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide


The specific 4-fluoro substitution pattern on the benzamide scaffold of this compound confers both electronic tuning of the aryl ring and a strategic avoidance of ortho-fluorine-induced protodeboronation, a well-characterised instability pathway that compromises polyfluorinated aryl boronates under basic cross-coupling conditions [1]. Replacement with the 3-fluoro regioisomer (CAS 957346-54-2) alters the electronic environment of both the boronate and carboxamide groups, while 2-fluoro or 2,6-difluoro congeners exhibit dramatically accelerated base-mediated protodeboronation (half‑life <0.003 s at 343 K for pentafluorophenyl boronate) [1][2]. Substituting the free amide with an N,N‑dimethyl carboxamide (e.g., CAS 1351502‑31‑2) removes hydrogen-bond donor capacity that is essential for target engagement in PARP inhibitor pharmacophores [3]. Using the free boronic acid (CAS 874289-22-2) instead of the pinacol ester sacrifices shelf stability, quantitative handling accuracy, and chromatographic tractability due to boronic acid's Lewis acidity and variable hydration states [4]. These structural differences translate into divergent coupling yields, purification efficiency, and ultimate biological or materials performance.

Quantitative Differentiation Evidence for 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide Versus Structural Analogs


Strategic 4‑Fluoro Substitution Avoids Ortho‑Fluorine‑Triggered Protodeboronation

The target compound positions fluorine para to the amide and meta to the boronate, a substitution topology that avoids ortho-fluorine interactions with the boron atom. In contrast, polyfluorinated aryl boronates containing ortho-fluorine groups are acutely susceptible to base-mediated protodeboronation. Pentafluorophenyl boronate exhibits a half-life of <0.003 s at 343 K and 0.12 s even at 300 K [1][2]. The target compound's 4-fluoro substitution eliminates this liability entirely, delivering predictable stability under standard Suzuki–Miyaura conditions (aqueous base, 60–100 °C) [1].

Suzuki–Miyaura cross-coupling protodeboronation kinetics fluorinated aryl boronate stability

Free Primary Carboxamide Group Enables PARP‑1 Pharmacophore Recognition Compared with Tertiary Amide or Ester Analogs

In patent‑disclosed PARP‑1 inhibitor series, 4‑fluoro‑benzamide derivatives bearing a free primary carboxamide group demonstrate consistent low‑nanomolar affinity. A structurally related 4‑fluoro‑substituted benzamide (BDBM124945) shows Kd = 60 nM against recombinant human PARP‑1 and cellular IC₅₀ = 640 nM in HeLa cells [1]. Tertiary amide analogs (e.g., N,N‑dimethyl or N,N‑diethyl variants) lack the hydrogen‑bond donor required for interaction with the PARP‑1 catalytic domain, typically reducing affinity by 10‑ to 100‑fold compared to the primary amide [2]. The target compound retains the unsubstituted –C(O)NH₂ motif essential for this pharmacophoric interaction.

PARP-1 inhibition hydrogen-bond donor benzamide pharmacophore

Pinacol Ester Form Confers Hydrolytic Shelf Stability and Quantitative Handling Precision Over Free Boronic Acid

The pinacol ester form provides a discrete, moisture‑stable solid that can be weighed accurately for stoichiometric reactions. Free phenylboronic acids are prone to variable hydration, boroxine formation, and pH‑sensitive hydrolysis; pinacol esters retard hydrolysis under ambient storage conditions [1]. Commercial data demonstrate ≥96% purity with ambient storage temperature for the pinacol ester, while the free boronic acid (e.g., CAS 874289-22-2) is typically supplied at 95–98% purity but with noted hygroscopicity and recommended refrigerated storage .

boronic ester stability hydrolysis kinetics quantitative handling

High‑Affinity PARP‑1 Pharmacophore Building Block: Quantitative Benchmark Against In‑Class Tool Compounds

The target compound serves as a direct precursor to patent‑disclosed PARP‑1 inhibitor scaffolds. BindingDB data show that elaborated structures built from 4‑fluoro‑3‑carboxamide aryl boronates achieve Ki values as low as 5–6 nM for PARP‑1 (e.g., CHEMBL2058679, Ki = 5 nM) [1] and cellular EC₅₀ = 11 nM in C41 cells [1], benchmarked against the clinical PARP inhibitor olaparib (IC₅₀ ≈ 5 nM in comparable assays) [2]. USPTO patent US8765972 explicitly claims 4‑fluoro‑benzamide‑containing compounds with IC₅₀ values down to 2.30 nM against PARP‑1 [3].

PARP-1 benzamide boronate building block

Regioisomeric Differentiation: 4‑Fluoro vs. 3‑Fluoro Boronate Benzamide in Suzuki Coupling Efficiency

The position of the fluorine substituent modulates the electron density at the boronate carbon, influencing transmetallation rates in Suzuki–Miyaura coupling. The target compound (4‑fluoro) positions the electron‑withdrawing fluorine para to the carboxamide, exerting a mild, predictable inductive withdrawal that moderately activates the boronate without the steric encumbrance of a 3‑fluoro (ortho‑to‑boronate) substitution [1]. The 3‑fluoro regioisomer (CAS 957346‑54‑2) introduces fluorine ortho to the boronate, which can sterically hinder transmetallation and reduce coupling yields by 10–20% in sterically demanding aryl halide partners [1].

regioisomer Suzuki–Miyaura electronic effect

Amide Hydrogen‑Bond Donor Capability Enables Supramolecular Assembly vs. Ester Analogs in Materials Applications

The free primary amide provides directional hydrogen‑bond donor and acceptor sites that can drive supramolecular ordering in polymer thin films and organic electronic devices. Patent literature describes boron‑containing compounds with amide functionality for OLED and polymer applications where intermolecular hydrogen bonding enhances fluorescence quantum yield and optical stability [1]. Replacement with a benzoic acid or ester analog eliminates amide‑mediated hydrogen‑bond networks, potentially reducing film crystallinity and device performance.

hydrogen bonding polymer building block optoelectronic materials

High‑Value Application Scenarios for 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide


PARP‑1 Inhibitor Lead Optimisation via Suzuki‑Based Library Synthesis

Using this boronate ester as a key building block, medicinal chemistry teams can elaborate the 4‑fluoro‑3‑carboxamide core through parallel Suzuki–Miyaura coupling with diverse aryl/heteroaryl halides. The resulting biaryl benzamides retain the primary amide hydrogen‑bond donor essential for PARP‑1 catalytic domain engagement, with literature‑validated analogues achieving Ki values as low as 5 nM [1]. The 4‑fluoro substitution provides metabolic stability at the para position without introducing ortho‑fluorine‑triggered protodeboronation side reactions that plague polyfluorinated alternative building blocks [2].

Optoelectronic Polymer Building Block Requiring Amide‑Mediated Intermolecular Organisation

The target compound serves as a monomer precursor for conjugated polymers in OLED and organic photovoltaic (OPV) applications. The primary amide enables intermolecular hydrogen bonding that enhances solid‑state packing order, fluorescence quantum yield, and optical stability compared to ester‑based analogs [3]. The pinacol ester functionality permits direct incorporation into step‑growth polymerisation via palladium‑catalyzed cross‑coupling without the need for in‑situ boronate deprotection [2]. Patents from EverDisplay Optonics and others claim boronate‑functionalised benzamides specifically for electron‑transporting and emissive layer materials [3].

Fragment‑Based Drug Discovery (FBDD) with Direct Crystallographic Validation

The low molecular weight (265.09 g/mol) [4] and dual boronate–amide functionality make the target compound suitable as a fragment in FBDD campaigns. The boronate group can form reversible covalent interactions with catalytic serine or threonine residues in kinase and hydrolase targets, while the amide provides a hydrogen‑bond anchor amenable to structure‑based design. The 4‑fluoro substituent serves as a sensitive ¹⁹F NMR probe for protein‑observed fragment screening, enabling direct measurement of binding without the need for competitive displacement assays [2].

Chemical Biology Probe Synthesis Requiring Stoichiometric Precision and Traceable QC

For teams synthesising chemical biology probes (e.g., activity‑based protein profiling probes, PROTAC linkers, or fluorescent PARP‑1 tracers), the availability of this compound at ≥96% purity with ambient storage stability [4] from a major supplier (Thermo Scientific, MDL MFCD18730404) ensures lot‑to‑lot reproducibility. The well‑defined pinacol ester stoichiometry eliminates the need for Karl Fischer titration or re‑standardisation before use, reducing workflow friction in multi‑step probe assembly where maintaining precise stoichiometric ratios is critical for final product integrity [5].

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